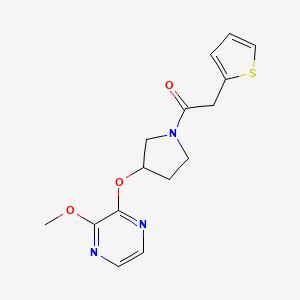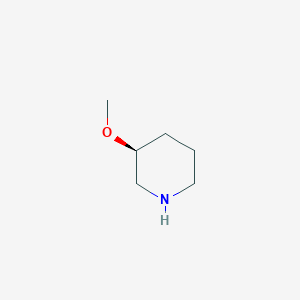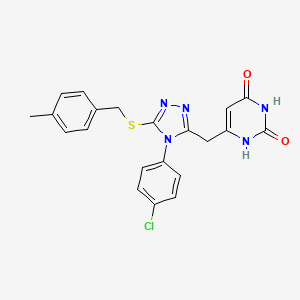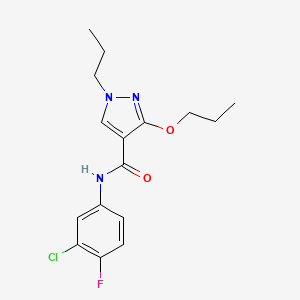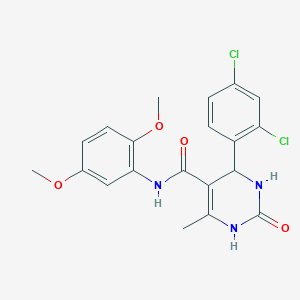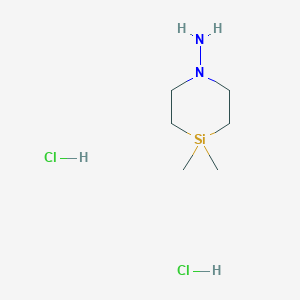
4,4-Dimethyl-1,4-azasilinan-1-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1,4-azasilinan-1-amine;dihydrochloride is a chemical compound with the molecular formula C6H16N2Si.2ClH. It is known for its unique structure, which includes a silicon atom integrated into a six-membered ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,4-azasilinan-1-amine;dihydrochloride typically involves the reaction of 4,4-dimethyl-1,4-azasilinan-1-amine with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield. The compound is often synthesized in a laboratory setting, where precise measurements and conditions are maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to handle the reagents and control the reaction conditions. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product.
化学反应分析
Types of Reactions
4,4-Dimethyl-1,4-azasilinan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different silicon-containing compounds, while reduction could produce simpler amine derivatives.
科学研究应用
4,4-Dimethyl-1,4-azasilinan-1-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly those involving silicon chemistry.
作用机制
The mechanism of action of 4,4-Dimethyl-1,4-azasilinan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The silicon atom in its structure can form unique bonds and interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-1,4-azasilinan-1-amine: The parent compound without the dihydrochloride salt.
1,4-Azasilinan-1-amine: A similar compound with a different substitution pattern.
Silicon-containing amines: Other compounds with silicon atoms integrated into their structures.
Uniqueness
4,4-Dimethyl-1,4-azasilinan-1-amine;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions and applications that are not possible with other compounds.
属性
IUPAC Name |
4,4-dimethyl-1,4-azasilinan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2Si.2ClH/c1-9(2)5-3-8(7)4-6-9;;/h3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQQSTQXQYCTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCN(CC1)N)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
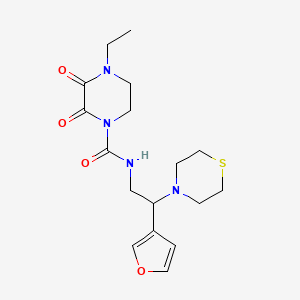
![2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2690268.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]oxolane-3-carboxamide](/img/structure/B2690269.png)
![2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2690270.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2690271.png)
![(2Z)-2-{[4-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2690275.png)
![2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2690276.png)
![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2690280.png)
